1-(2-Furyl)-2-phenylethanone 1-(2-Furyl)-2-phenylethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14429952
InChI: InChI=1S/C12H10O2/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2
SMILES:
Molecular Formula: C12H10O2
Molecular Weight: 186.21 g/mol

1-(2-Furyl)-2-phenylethanone

CAS No.:

Cat. No.: VC14429952

Molecular Formula: C12H10O2

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Furyl)-2-phenylethanone -

Specification

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
IUPAC Name 1-(furan-2-yl)-2-phenylethanone
Standard InChI InChI=1S/C12H10O2/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2
Standard InChI Key RPGLFLADGRRVLZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(=O)C2=CC=CO2

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is 1-(furan-2-yl)-2-phenylethanone, reflecting its furan (oxygen-containing heterocycle) and acetophenone-derived structure. Key structural features include:

  • A furan ring (2-position substitution) providing aromaticity and reactivity.

  • A phenyl group attached to the ethanone backbone, contributing to hydrophobicity.

  • A ketone functional group, enabling nucleophilic reactions.

Structural Diagram:

OC6H5CCH2(furan-2-yl)\text{O} \\ | \\ \text{C}_6\text{H}_5-\text{C}-\text{CH}_2-\text{(furan-2-yl)}

Synthesis Methods

Claisen-Schmidt Condensation

A primary synthesis route involves the Claisen-Schmidt condensation between furfural and acetophenone under basic conditions (e.g., NaOH in ethanol). This method yields the target compound via dehydration .

Furfural+AcetophenoneNaOH1-(2-Furyl)-2-phenylethanone\text{Furfural} + \text{Acetophenone} \xrightarrow{\text{NaOH}} \text{1-(2-Furyl)-2-phenylethanone}
  • Yield: ~55–80% after purification .

  • Conditions: Reflux in ethanol, 2–6 hours .

Epoxide Ring-Opening and Oxidation

An alternative approach involves reacting furyl lithium with epoxides (e.g., 1,2-epoxytetradecane) followed by oxidation using pyridinium chlorochromate (PCC) .

  • Key Step: Formation of β-keto intermediates.

  • Advantage: Higher regioselectivity for complex derivatives .

Physical and Chemical Properties

Physical Properties

PropertyValueSource
Molecular Weight186.21 g/mol
Melting PointNot reported
Boiling Point~179–180°C (estimated)
Density1.104 g/cm³ (analogous compound)
SolubilitySoluble in ethanol, oils

Chemical Reactivity

  • Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions).

  • Furan Ring: Undergoes electrophilic substitution (e.g., nitration) and Diels-Alder reactions .

  • Oxidation: Susceptible to oxidation at the α-position, forming diketones.

Applications and Biological Activity

Pharmaceutical Intermediates

1-(2-Furyl)-2-phenylethanone serves as a precursor for:

  • Heterocyclic compounds (e.g., pyridines, pyrimidines) with reported antimicrobial and anticancer activities .

  • Merrekentrone C analogs, studied for their biomimetic synthesis potential .

Material Science

Used in the synthesis of functionalized 3(2H)-furanones, which have applications in polymer chemistry .

Research Findings

Crystal Structure Analysis

A related compound, 1-phenyl-4-(2-furoyl)-3-furyl-1H-pyrazol-5-ol, was crystallographically characterized (monoclinic, P21/cP2_1/c), revealing planar furan and phenyl moieties .

Spectroscopic Data

  • NMR (13C): Peaks at δ 153.0 (furan C2), 141.6 (furan C5), and 124.1 (ketone carbonyl) .

  • IR: Strong absorption at 1705–1735 cm⁻¹ (C=O stretch) .

Synthetic Innovations

  • Photooxygenation: Used to convert β-keto-furans into 3(2H)-furanones, enhancing functional group diversity .

  • Cross-Coupling: Suzuki-Miyaura reactions enable aryl group introductions at the furan ring.

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